molecular formula C13H9ClN2OS2 B2741773 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2741773
M. Wt: 308.8 g/mol
InChI Key: DWHZCHWSVPXJNC-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H9ClN2OS2 and its molecular weight is 308.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for anti-tubercular therapy .

Mode of Action

This compound interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby inhibiting the synthesis of the bacterial cell wall. The exact molecular interactions between the compound and DprE1 are still under investigation.

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death.

Result of Action

The primary result of the compound’s action is the inhibition of cell wall synthesis in Mycobacterium tuberculosis, leading to potential cell death . This makes the compound a promising candidate for the treatment of tuberculosis.

Properties

IUPAC Name

5-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS2/c1-7-3-2-4-8-11(7)15-13(19-8)16-12(17)9-5-6-10(14)18-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZCHWSVPXJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.